molecular formula C3H4ClIN2S B2809605 4-Iodoisothiazol-3-amine hydrochloride CAS No. 2219407-30-2

4-Iodoisothiazol-3-amine hydrochloride

Cat. No.: B2809605
CAS No.: 2219407-30-2
M. Wt: 262.49
InChI Key: ROSILPDZASXDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodoisothiazol-3-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It belongs to the class of isothiazoles, which are known for their diverse biological properties, including antimicrobial, antifungal, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoisothiazol-3-amine hydrochloride typically involves the iodination of isothiazole derivatives. One common method includes the reaction of isothiazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper(II) sulfate to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisothiazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isothiazoles, amine derivatives, and oxidized compounds with potential biological activities .

Scientific Research Applications

4-Iodoisothiazol-3-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodoisothiazol-3-amine hydrochloride involves its interaction with microbial cell membranes and enzymes. The compound disrupts the integrity of cell membranes, leading to cell lysis and death. It also inhibits key enzymes involved in microbial metabolism, thereby preventing the growth and proliferation of microorganisms .

Comparison with Similar Compounds

Uniqueness: 4-Iodoisothiazol-3-amine hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity and biological activity compared to other isothiazole and thiazole derivatives. This makes it a valuable compound for developing new antimicrobial agents and exploring novel therapeutic applications .

Properties

IUPAC Name

4-iodo-1,2-thiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2S.ClH/c4-2-1-7-6-3(2)5;/h1H,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSILPDZASXDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)N)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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